N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide -

N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide

Catalog Number: EVT-4308417
CAS Number:
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It was discovered to potentiate mGluR5 responses by acting at a novel allosteric site, distinct from the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site. CPPHA also exhibits weak PAM activity at mGluR1. [, , , ]

Relevance: CPPHA shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide. Both compounds feature this moiety linked to a substituted phenyl ring, further attached to a benzamide core. This structural similarity suggests potential for similar biological activity and interaction with allosteric sites on mGluR receptors. [, , , ]

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGlu5 PAM from the CPPHA series. It binds to the same allosteric site on mGlu5 as CPPHA and potentiates mGlu5-mediated responses. Unlike other MPEP site PAMs, NCFP does not potentiate responses involved in hippocampal synaptic plasticity (LTD/LTP), demonstrating stimulus bias in mGlu5 signaling.

Relevance: NCFP is closely related to both CPPHA and N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide. All three compounds contain the 1,3-dioxoisoindolin-2-yl group (fluorinated in NCFP) connected to a substituted phenyl ring and a benzamide core. NCFP's unique pharmacological profile further highlights the potential for diverse activity within this structural class.

VU0001850

Compound Description: VU0001850 is a novel mGlu5 PAM identified through a functional high-throughput screen. It belongs to a benzamide scaffold and exhibits an EC50 of 1.3 μM with 106% Glumax. This compound is part of a class that interacts with a distinct allosteric site on mGlu5, unlike the MPEP site.

Relevance: VU0001850 highlights the presence of multiple non-MPEP allosteric sites on mGlu5 and shares the core benzamide structure with N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide. This suggests the potential for further exploring benzamide derivatives as mGlu5 modulators with diverse pharmacological profiles.

VU0040237

Compound Description: VU0040237 is another mGlu5 PAM belonging to the same benzamide scaffold as VU0001850. It exhibits higher potency than VU0001850, with an EC50 of 350 nM and 84% Glumax. This compound, along with VU0001850, led to the optimization of this novel benzamide class of mGlu5 PAMs.

Relevance: VU0040237 strengthens the notion that benzamide derivatives can act as potent mGlu5 modulators. Its structural similarity to N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide underscores the shared benzamide core as a key structural feature for interaction with mGlu5.

VU0357121

Compound Description: VU0357121 represents a highly potent mGlu5 PAM within the benzamide scaffold identified through iterative parallel synthesis. It exhibits an EC50 of 33 nM and 92% Glumax, demonstrating significant optimization of PAM activity. Mutagenesis studies suggest that VU0357121 binds to a novel allosteric site on mGlu5 distinct from both the MPEP site and the CPPHA site.

Relevance: VU0357121 highlights the possibility of achieving high potency for mGlu5 modulation with benzamide derivatives. While its binding site differs from CPPHA, it confirms that multiple non-MPEP allosteric sites can be targeted by compounds structurally similar to N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide, making this structural class a promising area for further exploration.

VU0365396

Compound Description: VU0365396 is the first reported neutral allosteric ligand for mGlu5 that acts at a non-MPEP site. It was discovered during the optimization of the benzamide scaffold that led to VU0357121. Radioligand binding studies indicate that VU0365396 does not interact with the MPEP site.

Relevance: VU0365396 demonstrates the possibility of obtaining neutral allosteric modulators of mGlu5 that bind to sites different from the well-characterized MPEP site. This further expands the potential pharmacological profiles achievable by targeting non-MPEP allosteric sites with benzamide derivatives, like N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide.

3,3′-difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5. Like CPPHA, it does not affect [3H]quisqualate binding to mGluR5 but partially competes for [3H]methoxyPEPy binding, suggesting interaction with the MPEP site. DFB has similar effects on calcium transients in both recombinant and native systems. [, , ]

Relevance: Although DFB lacks the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, its activity as a mGluR5 PAM underscores the potential for diverse chemical structures to modulate this receptor. Its comparison with CPPHA and related compounds provides valuable information on the structure-activity relationships and mechanisms of allosteric modulation of mGluR5. [, , ]

Properties

Product Name

N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide

IUPAC Name

N-cyclohexyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C23H24N4O5/c28-21(25-15-6-2-1-3-7-15)19-14-16(27(31)32)10-11-20(19)24-12-13-26-22(29)17-8-4-5-9-18(17)23(26)30/h4-5,8-11,14-15,24H,1-3,6-7,12-13H2,(H,25,28)

InChI Key

GGGZREATRDDMKV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.